molecular formula C4H9NO3 B1330416 Carbamic acid, hydroxymethyl-, ethyl ester CAS No. 5027-16-7

Carbamic acid, hydroxymethyl-, ethyl ester

Cat. No. B1330416
CAS RN: 5027-16-7
M. Wt: 119.12 g/mol
InChI Key: LTXYFELJDAARCU-UHFFFAOYSA-N
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Description

Carbamic acid, hydroxymethyl-, ethyl ester is a chemical compound that is related to a class of compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group derived from carbamic acid. Carbamates are widely used in various applications, including as pesticides, pharmaceuticals, and intermediates in chemical synthesis.

Synthesis Analysis

The synthesis of carbamic acid derivatives, such as hydroxymethyl-, ethyl ester, can be achieved through several methods. One approach involves the use of N-benzyloxycarbamate derivatives, which react with stabilized carbon nucleophiles to produce functionalized protected hydroxamic acids in good to excellent yields . This method demonstrates the versatility of carbamate chemistry in creating complex molecules with potential applications in metal binding and therapeutic agents.

Molecular Structure Analysis

The molecular structure of carbamic acid derivatives can be elucidated using various spectroscopic techniques. For instance, the compound (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester was characterized by FT-NMR and FT-IR spectroscopy, and its crystal structure was determined through single crystal X-ray diffraction studies . These analyses provide detailed information about the molecular conformation and intermolecular interactions, which are crucial for understanding the compound's properties and reactivity.

Chemical Reactions Analysis

Carbamic acid esters can participate in a variety of chemical reactions. For example, carbamic acid 2-trimethylsilylethyl ester has been used as an ammonia equivalent in the palladium-catalyzed amination of aryl halides, allowing for the preparation of anilines with sensitive functional groups . Additionally, the thermolysis of ethyl esters of certain carbamic acid derivatives can lead to the formation of complex heterocyclic compounds . These reactions highlight the reactivity of carbamic acid esters and their utility in synthetic organic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of carbamic acid esters are influenced by their molecular structure. For instance, the crystal packing and thermal stability of a carbamic acid ester were studied using X-ray diffraction, DSC, and TGA, revealing insights into the compound's solid-state behavior and thermal decomposition . Moreover, ethyl carbamate, a related compound, has been extensively studied due to its occurrence in foods and beverages and its classification as a probable human carcinogen . Understanding the properties of these compounds is essential for assessing their safety and for developing methods to control their levels in consumer products.

Scientific Research Applications

Genotoxic and Carcinogenic Studies

Carbamic acid, hydroxymethyl-, ethyl ester, has been examined in scientific research for its ability to induce sister chromatid exchanges (SCEs) in various cell types, such as alveolar macrophages, bone marrow, and regenerating liver cells of mice. The studies aimed to understand its genotoxicity and potential carcinogenicity. For instance, Cheng, Conner, and Alarie (1981) found that the relative potencies of different carbamates in inducing SCE corresponded to their previously described activities for the induction of lung adenomas in mice, suggesting a possible link between SCE induction and carcinogenicity (Cheng, Conner, & Alarie, 1981).

Food and Beverage Contamination

Research has also focused on the presence of ethyl carbamate (EC) or urethane, the ethyl ester of carbamic acid, in foods and beverages. Ethyl carbamate has been identified as genotoxic and carcinogenic to various species, including mice, rats, hamsters, and monkeys. Weber and Sharypov (2009) reviewed the occurrence of ethyl carbamate at low levels in many fermented foods and beverages, emphasizing its classification as a probable human carcinogen (Weber & Sharypov, 2009).

Synthesis and Stability Studies

The compound has been used in the synthesis of various labeled compounds, such as (S)-N-ethyl-N-methyl-3-[1-(dimethylamino)ethyl]carbamic acid phenyl ester, an investigational drug for Alzheimer's disease treatment. For example, Ciszewska et al. (1997) synthesized this compound using directed ortho-metallation methodology (Ciszewska et al., 1997). Hansen, Faarup, and Bundgaard (1991) evaluated carbamic acid esters as prodrug forms of dopaminergic drugs, analyzing their stability and potential for bioconversion (Hansen, Faarup, & Bundgaard, 1991).

Chelation and Metal Binding

Liu, Jacobs, and Gopalan (2009) developed a strategy for the preparation of hydroxamic acids using N-benzyloxy carbamic acid ethyl ester. This methodology is significant for chelation of hard metal ions like Fe(III), with applications in therapeutic, diagnostic, and separation chemistry (Liu, Jacobs, & Gopalan, 2009).

Antimicrobial Activity

A study by Zanatta et al. (2006) investigated the antimicrobial activity of new carbamic acid ethyl esters, demonstrating their potential in combating various microorganisms, including yeast-like fungi, bacteria, and algae (Zanatta et al., 2006).

Safety And Hazards

When handling Carbamic acid, hydroxy-, ethyl ester, it is recommended to avoid open flames and contact with skin and eyes. It should be handled in a well-ventilated place while wearing suitable protective clothing .

properties

IUPAC Name

ethyl N-(hydroxymethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO3/c1-2-8-4(7)5-3-6/h6H,2-3H2,1H3,(H,5,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTXYFELJDAARCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198269
Record name Carbamic acid, hydroxymethyl-, ethyl ester
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Molecular Weight

119.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Carbamic acid, hydroxymethyl-, ethyl ester

CAS RN

5027-16-7
Record name Carbamic acid, (hydroxymethyl)-, ethyl ester
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Record name Ethyl methylolcarbamate
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Record name Carbamic acid, ethyl ester
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Record name Carbamic acid, hydroxymethyl-, ethyl ester
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Record name Ethyl (hydroxymethyl)-carbamate
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Record name ETHYL METHYLOLCARBAMATE
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